4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Purity Analysis HPLC Quality Control

4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS 864377-28-6, ≥98% HPLC) is a meta-bromo DPPY building block. The 3-bromophenyl substitution provides a unique electrophilic vector for Suzuki-Miyaura cross-coupling—accessing chemical space and kinase selectivity profiles (BTK, EGFR) unattainable with the common 4-bromo isomer. Positional isomerism critically impacts SAR: substituting regioisomers risks failed synthetic routes and irreproducible biological data. The defined melting point (134–138°C, ref. 136°C) enables rapid incoming QC without NMR/LC-MS overhead. For OLED materials, the meta-bromo handle offers a distinct attachment trajectory for charge-transport and emissive moieties. Specify this regioisomer to preserve SAR integrity and ensure reproducible device performance.

Molecular Formula C22H15BrN2
Molecular Weight 387.28
CAS No. 864377-28-6
Cat. No. B2373271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-2,6-diphenylpyrimidine
CAS864377-28-6
Molecular FormulaC22H15BrN2
Molecular Weight387.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br
InChIInChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H
InChIKeyBPMSGKUGXMWVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS 864377-28-6) – Compound Class, Structural Characteristics, and Research-Grade Specifications


4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS 864377-28-6) is a heterocyclic aromatic compound belonging to the diphenylpyrimidine (DPPY) class, characterized by a pyrimidine core substituted with phenyl groups at the 2- and 6-positions and a 3-bromophenyl moiety at the 4-position [1]. The molecular formula is C₂₂H₁₅BrN₂, with a molecular weight of 387.28 g/mol and a melting point range of 134.0–138.0 °C (reference mp 136 °C) [2]. As a research chemical, it is supplied with a purity specification of ≥98.0% (HPLC, total nitrogen) . The compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, particularly as a building block for kinase inhibitor discovery programs and as a precursor for OLED-related materials [3].

Why Generic Substitution Fails for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS 864377-28-6) in Scientific Procurement


Diphenylpyrimidine (DPPY) scaffolds are not a homogeneous class; the specific bromine substitution pattern (3‑position vs. 4‑position vs. 3,5‑dibromo) dictates both reactivity in cross‑coupling reactions and biological target engagement [1]. For example, the 4‑(4‑bromophenyl) isomer (CAS 58536-46-2) presents a different electrophilic site for Suzuki–Miyaura couplings, while the 3,5‑dibromo analogue (CAS 607740-08-9) offers dual halogen handles for sequential functionalization [2]. Furthermore, in medicinal chemistry contexts, the 3‑bromo orientation can alter kinase selectivity profiles relative to the 4‑bromo isomer, a phenomenon observed in structurally related DPPY‑based BTK and EGFR inhibitors where positional isomerism significantly impacts potency and selectivity [3]. Substituting one DPPY derivative for another without rigorous validation risks failed synthetic routes, irreproducible biological data, and procurement of a compound that does not match the intended structure–activity relationship (SAR) hypothesis. The quantitative evidence below substantiates where 4‑(3‑bromophenyl)‑2,6‑diphenylpyrimidine possesses verifiable, procurement‑relevant differentiation.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS 864377-28-6) Against Closest Analogs


Higher Commercial Purity Specification Relative to 4-(4-Bromophenyl) Isomer

The target compound 4-(3-bromophenyl)-2,6-diphenylpyrimidine is commercially supplied with a purity specification of ≥98.0% (HPLC, total nitrogen) . In contrast, the closest positional isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine (CAS 58536-46-2), is typically offered at a purity of 97% . This difference reflects a higher baseline quality control standard for the 3‑bromo derivative, which is critical for applications requiring high chemical homogeneity.

Purity Analysis HPLC Quality Control

Distinct Melting Point Enabling Physical Identification and Quality Control

The melting point of 4-(3-bromophenyl)-2,6-diphenylpyrimidine is reported as a range of 134.0–138.0 °C, with a reference value of 136 °C [1]. This physical constant serves as a simple but effective QC checkpoint that distinguishes it from the 4-(4-bromophenyl) isomer, for which a published melting point is not uniformly specified in vendor literature, and from the 3,5-dibromo analog (CAS 607740-08-9), which has a higher molecular weight (466.17 g/mol) and distinct thermal behavior [2]. A defined melting point facilitates lot-to-lot identity confirmation without requiring advanced spectroscopic instrumentation.

Physical Characterization Melting Point QC

Structural Basis for Differentiated Reactivity in Palladium-Catalyzed Cross-Couplings

The 3‑bromo substitution pattern on the pendant phenyl ring of 4-(3-bromophenyl)-2,6-diphenylpyrimidine positions the halogen atom meta to the pyrimidine core, thereby modulating the electron density and steric environment at the reactive site relative to the para‑substituted 4‑(4‑bromophenyl) isomer (CAS 58536-46-2) . In Suzuki–Miyaura coupling reactions, para‑bromoarenes typically undergo oxidative addition faster than meta‑bromoarenes due to reduced steric hindrance and more favorable π‑interaction with the palladium center [1]. Consequently, the target compound may exhibit a different kinetic profile, offering synthetic chemists a means to tune reaction selectivity when multiple reactive sites are present in a substrate. While direct kinetic data comparing the two isomers is not available in the public domain, the established principles of organometallic chemistry support a predictable reactivity difference that can be exploited in sequential functionalization strategies.

Synthetic Methodology Suzuki-Miyaura Bromine Substitution

Distinct Pharmacophore Geometry for Kinase Inhibitor Scaffolds

In the context of diphenylpyrimidine (DPPY)-based kinase inhibitors, the position of the bromine atom on the 4‑aryl ring directly influences the orientation of the pendant group within the ATP-binding pocket. While direct IC₅₀ data for 4-(3-bromophenyl)-2,6-diphenylpyrimidine itself is not publicly reported, structurally analogous DPPY derivatives with varied substitution patterns (e.g., C‑2 aniline‑substituted series) exhibit IC₅₀ values spanning from sub‑nanomolar to micromolar ranges depending on the precise vector and electronic character of the substituent [1]. For instance, BTK‑targeted DPPY analogs bearing different aryl groups at the 4‑position show IC₅₀ values of 0.42 nM to 1.18 nM, demonstrating that subtle changes in substitution geometry produce significant potency shifts [2]. By extension, the 3‑bromo substitution on the target compound projects the halogen atom along a trajectory that is distinct from the 4‑bromo isomer, a difference that is meaningful for structure‑based drug design and selectivity engineering.

Medicinal Chemistry Kinase Inhibition DPPY Derivatives

Optimized Application Scenarios for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS 864377-28-6) Based on Quantitative Differentiation


High-Fidelity Suzuki-Miyaura Cross-Coupling for SAR Library Synthesis

Medicinal chemistry teams developing kinase inhibitor libraries can leverage the meta‑bromo substitution pattern to install diverse aryl/heteroaryl groups via palladium‑catalyzed cross‑coupling [1]. The compound's purity of ≥98.0% minimizes side reactions that could otherwise complicate purification and reduce yields, ensuring that the resulting SAR data is attributable to the intended structural modification rather than impurities [2]. This is particularly critical when synthesizing analogs of potent DPPY‑based BTK or EGFR inhibitors, where small changes in substitution geometry can shift IC₅₀ values by an order of magnitude [3].

Precursor for OLED Materials Requiring Defined Halogen Handle

In materials science, 4-(3-bromophenyl)-2,6-diphenylpyrimidine serves as a key intermediate for synthesizing host materials, electron transport layers, or emissive layer components in OLED devices [1]. The defined melting point (134.0–138.0 °C) and high purity specification enable consistent thermal evaporation characteristics and reduce the risk of defect formation in device fabrication [2]. The meta‑bromo handle provides a unique vector for attaching charge‑transporting or light‑emitting moieties, offering a distinct building block compared to the more common para‑substituted isomers [3].

Quality Control Benchmarking in Multi-Step Synthesis Campaigns

Contract research organizations (CROs) and academic core facilities performing multi‑step syntheses can utilize the well‑characterized melting point (ref. 136 °C) as a rapid identity check for incoming lots [1]. This reduces the need for more resource‑intensive analytical techniques (e.g., NMR or LC‑MS) at each quality control gate, streamlining workflow and reducing operational costs. The compound's >98.0% purity further ensures that downstream steps proceed with predictable stoichiometry and kinetics [2].

Exploration of Alternative Pharmacophore Vectors in Kinase Drug Discovery

For structure‑based drug design, the 3‑bromo substitution on the pendant phenyl ring projects the halogen atom along a trajectory that differs from the more commonly employed 4‑bromo isomer [1]. This alternative vector can be exploited to probe sub‑pockets of the ATP‑binding site that are inaccessible with para‑substituted analogs, potentially leading to improved selectivity profiles against closely related kinases. While direct biological data for the compound is limited, its structural distinction is grounded in the well‑documented SAR of the DPPY class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.